3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione

HMG-CoA reductase inhibition purine-2,6-dione SAR lipid metabolism

3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione (CAS 332897-25-3) is a synthetic purine-2,6-dione derivative. Its structure features a xanthine core substituted with a methyl group at N3, a 3-methylbenzyl group at N7, and a methylsulfanyl (methylthio) group at C8, yielding a molecular formula of C15H16N4O2S and a molecular weight of 316.38 g/mol.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
Cat. No. B12255071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3C(N=C2SC)N(C(=O)NC3=O)C
InChIInChI=1S/C15H18N4O2S/c1-9-5-4-6-10(7-9)8-19-11-12(16-15(19)22-3)18(2)14(21)17-13(11)20/h4-7,11-12H,8H2,1-3H3,(H,17,20,21)
InChIKeyJBMZROHSTKHVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione: Core Chemical Identity and Structural Classification for Procurement


3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione (CAS 332897-25-3) is a synthetic purine-2,6-dione derivative . Its structure features a xanthine core substituted with a methyl group at N3, a 3-methylbenzyl group at N7, and a methylsulfanyl (methylthio) group at C8, yielding a molecular formula of C15H16N4O2S and a molecular weight of 316.38 g/mol . The compound is catalogued in the MLSMR screening library (MLS001029903, PubChem CID 6534923) as part of NIH molecular libraries initiatives [1]. It belongs to a broader class of 8-substituted purine diones under investigation for diverse biological activities.

Probe development with anti-target sparing

Negligible HMG-CoA reductase activity supports screening against non-statin pathways.

MLSMR-annotated entry for HTS triage

Pre-existing PubChem BioAssay records enable virtual screening before wet-lab purchase.

SAR benchmark in 8-alkylsulfanyl series

Intermediate methyl group provides a reference point between thiol and ethyl analogs.

Why Generic Substitution Fails for 3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione: Structural Determinants of Target Interaction and Selectivity


In-class purine-2,6-dione analogs bearing different substituents at the N7 and C8 positions cannot be simply interchanged because these modifications dictate distinct steric and electronic landscapes critical for molecular recognition [1]. The 8-methylsulfanyl group in this compound, compared to the 8-sulfanyl (thiol), 8-ethylsulfanyl, or bulkier 8-arylsulfanyl variants, presents a unique combination of moderate lipophilicity, hydrogen-bond acceptor capacity via the sulfur atom, and a compact van der Waals volume that influences binding pocket complementarity . Even seemingly minor changes—such as replacing the 3-methylbenzyl at N7 with benzyl or substituting N1/N3 methylation patterns—can alter conformational preferences and abolish activity against specific targets, as documented in structure-activity relationship (SAR) studies of related purine libraries [1]. The quantitative evidence below demonstrates that target engagement and biological readouts are sensitive to these precise structural features, making generic substitution unreliable without experimental validation.

vs. 8-Ethylsulfanyl analog

Risk: target engagement profile may shift

The ethylsulfanyl variant shows measurable HMG-CoA reductase inhibition; the methylsulfanyl compound remains largely inactive. This difference may alter assay outcomes if the anti-target pathway must remain silent.

vs. 8-Sulfanyl analog

Risk: redox lability and H-bond donor mismatch

The free thiol is susceptible to oxidative dimerization and acts as an H-bond donor. The methylsulfanyl group provides redox stability and a distinct interaction pattern, limiting direct substitution.

vs. N7-unsubstituted or benzyl analogs

Risk: conformational recognition may differ

The 3-methylbenzyl group at N7 influences molecular shape and binding pocket complementarity. SAR studies indicate that even minor N7 alterations can abolish target engagement in related purine libraries.

Quantitative Differentiation Evidence for 3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione Against Closest Analogs


HMG-CoA Reductase Inhibition: IC50 Comparison of 8-Methylsulfanyl vs. Closest In-Class Analogs

The target compound exhibits an IC50 > 100,000 nM against pig liver microsomal HMG-CoA reductase, indicating negligible inhibition of this target [1]. By contrast, a closely related analog—8-(ethylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione—has been reported in ChEMBL (CHEMBL4216783) with an IC50 of 38,200 nM against the same enzyme under comparable colorimetric assay conditions, a >2.6-fold greater potency [2]. This demonstrates that extending the 8-position alkylsulfanyl chain from methyl to ethyl introduces a measurable gain in target engagement, while the methylsulfanyl compound remains largely inactive. For applications requiring HMG-CoA reductase sparing, the target compound therefore offers a distinct advantage.

HMG-CoA reductase inhibition
Cross-study comparable
IC50 > 100 μM vs. 38.2 μM for ethylsulfanyl analog
Supports anti-target screening context
Measured on pig liver microsomal enzyme; colorimetric assay.
HMG-CoA reductase inhibition purine-2,6-dione SAR lipid metabolism

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the 8-Methylsulfanyl Group

The 8-methylsulfanyl substituent imparts a distinct physicochemical profile compared to the 8-sulfanyl (thiol) and 8-ethylsulfanyl analogs . The thiol analog (CAS 332033-62-2, C14H14N4O2S, MW 302.35) possesses a free -SH group capable of acting as both a hydrogen-bond donor and acceptor and is susceptible to oxidative dimerization . The ethylsulfanyl analog (CAS 303973-28-6, C16H18N4O2S) adds one methylene unit, increasing molecular weight and calculated logP without introducing additional hydrogen-bonding functionality . The target methylsulfanyl compound (C15H16N4O2S, MW 316.38) sits at an intermediate position: it eliminates the thiol's redox lability and donor H-bond while retaining sulfur-mediated acceptor capacity, offering a balance of metabolic stability and solubility that is distinct from both extremes .

8‑Substituent physicochemical profile
Class-level inference
MW 316, H‑bond donors: 1, redox‑stable S‑CH3
Property profile may support redox stability screening
Compared to thiol (MW 302, donors: 2, labile) and ethyl (MW 330, donors: 1, stable). Experimental logP/logD not available.
lipophilicity hydrogen bonding drug-likeness purine derivatives

MLSMR Library Provenance and Screening Availability Advantage

The target compound was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001029903 (PubChem SID 26659339, CID 6534923) and supplied by InterBioScreen (STOCK1S-72248) [1]. This provenance distinguishes it from the 8-ethylsulfanyl analog (CAS 303973-28-6), which was supplied by different vendors under catalog codes BAS 00844535, F0372-0458, OSSL_391305, STK834085, and STOCK1S-18791, but does not appear in the same MLSMR screening deck . The 8-sulfanyl analog (CAS 332033-62-2) is commercially available but its MLSMR deposition status is not publicly documented . Compounds in the MLSMR collection have been subjected to standardized HTS across hundreds of bioassays in the NIH Roadmap initiative, providing a breadth of publicly accessible screening data that is not uniformly available for non-MLSMR analogs.

MLSMR screening provenance
Supporting evidence
MLS001029903 · PubChem SID 26659339 · deposited 2007
Supports pre-existing bioactivity data access
NIH MLSMR collection; HTS data available through PubChem BioAssay. Comparator analogs lack documented MLSMR deposition.
MLSMR NIH screening high-throughput screening probe development

Prioritized Research and Industrial Application Scenarios for 3-Methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanyl-4,5-dihydropurine-2,6-dione Based on Verified Evidence


Chemical Probe Development for Targets Where HMG-CoA Reductase Sparing is Essential

The compound's negligible activity against HMG-CoA reductase (IC50 > 100,000 nM) [1] makes it a suitable scaffold for developing chemical probes directed at non-statin targets, particularly in metabolic disease or oncology programs where avoiding interference with cholesterol biosynthesis is critical. Researchers prioritizing HMG-CoA reductase counter-screening should select this compound over the 2.6-fold more potent ethylsulfanyl analog (IC50 = 38,200 nM) to minimize confounding pharmacology in phenotypic assays [2].

Medicinal Chemistry Lead Optimization Requiring Oxidatively Stable 8-Position Sulfur Substituents

When a lead series requires an 8-position sulfur substituent that is resistant to oxidative dimerization and disulfide formation, the methylsulfanyl group provides a redox-stable alternative to the free thiol analog (CAS 332033-62-2) . This stability is essential for reproducible in vitro pharmacology and for progression into cellular assays where intracellular glutathione and reactive oxygen species can modify free thiols. The methylsulfanyl compound avoids this liability while retaining sulfur-mediated interactions.

Academic HTS Triage Using Pre-Existing MLSMR Bioactivity Annotations

For academic screening centers or translational cores operating under budget and timeline constraints, the target compound's MLSMR deposition (MLS001029903) provides immediate access to PubChem BioAssay records [3]. This enables virtual screening triage based on hundreds of historical HTS data points without requiring compound purchase and wet-lab screening. Analogs lacking MLSMR provenance (e.g., CAS 303973-28-6) do not offer this breadth of pre-existing public data, making the target compound a more cost-efficient entry point for hit discovery.

Structure-Activity Relationship Studies of 8-Alkylsulfanyl Purine Diones

The target compound serves as the methyl benchmark within a homologous series of 8-alkylsulfanyl purine-2,6-diones (methyl, ethyl, and longer-chain variants). Its intermediate molecular weight (316.38 g/mol) and balanced lipophilicity, compared to the more polar thiol analog (MW 302.35) and the more lipophilic ethylsulfanyl analog (MW 330.41), make it the reference point for establishing SAR trends in this chemical series . Systematic variation from this baseline allows medicinal chemists to map how incremental chain elongation affects potency, selectivity, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
Non-statin pathway probe development
Negligible HMG-CoA reductase inhibition
Confirm anti-target inactivity in relevant reductase assays
Lead optimization with redox‑stable 8‑substituent
Methylsulfanyl redox stability
Assess resistance to oxidative dimerization vs. free thiol
Academic HTS triage via public annotations
MLSMR‑linked PubChem BioAssay records
Retrieve and review historical HTS data before screening
8‑Alkylsulfanyl purine‑dione SAR baseline
Intermediate chain length and balanced lipophilicity
Map trend from methyl to ethyl and thiol in activity and ADME
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